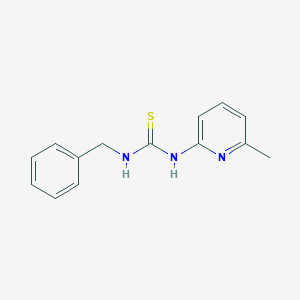![molecular formula C21H20F3N3O3S B292538 Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate](/img/structure/B292538.png)
Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. The BTK pathway plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用機序
Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate works by binding to the active site of BTK, which prevents its phosphorylation and subsequent downstream signaling. This leads to the inhibition of B-cell receptor signaling and ultimately results in the induction of apoptosis and inhibition of proliferation of B-cells.
Biochemical and Physiological Effects
Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for BTK, with minimal off-target effects on other kinases. In preclinical studies, Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate has been shown to be well-tolerated and has not shown any significant toxicity.
実験室実験の利点と制限
Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of BTK, which makes it an ideal tool for studying the B-cell receptor signaling pathway. It also has a favorable pharmacokinetic profile, which allows for easy administration in animal models.
However, there are some limitations to the use of Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate in lab experiments. It is a small molecule inhibitor, which means that it may not fully recapitulate the effects of genetic knockout or knockdown of BTK. Additionally, the pharmacokinetic properties of Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate may differ in humans compared to animal models, which may limit its translatability to clinical settings.
将来の方向性
There are several future directions for the development of Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or CD20 antibodies. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, the identification of biomarkers that predict response to BTK inhibitors may help to personalize treatment for patients with B-cell malignancies.
合成法
The synthesis of Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate involves several steps, starting with the reaction of 2-amino-4,6-dimethylpyridine with 2-chloroacetyl chloride to form 2-(acetylamino)-4,6-dimethylpyridine. This intermediate is then reacted with sodium sulfide to yield 2-[(acetylamino)-4,6-dimethylpyridin-3-yl]sulfanyl]acetic acid. The final step involves the reaction of this intermediate with 3-(trifluoromethyl)aniline and ethyl chloroformate to form Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate.
科学的研究の応用
Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate has demonstrated potent inhibition of BTK activity and has shown to be effective in inducing apoptosis and inhibiting proliferation of B-cells.
特性
分子式 |
C21H20F3N3O3S |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
ethyl 2-[N-[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]-3-(trifluoromethyl)anilino]acetate |
InChI |
InChI=1S/C21H20F3N3O3S/c1-4-30-19(29)11-27(16-7-5-6-15(9-16)21(22,23)24)18(28)12-31-20-17(10-25)13(2)8-14(3)26-20/h5-9H,4,11-12H2,1-3H3 |
InChIキー |
FJDYNMNGETWRQX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)C(=O)CSC2=C(C(=CC(=N2)C)C)C#N |
正規SMILES |
CCOC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)C(=O)CSC2=C(C(=CC(=N2)C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine](/img/structure/B292455.png)
![N-benzyl-N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}amine](/img/structure/B292456.png)
![6-[1,1'-Biphenyl]-4-yl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B292457.png)

![ethyl 4-{[5-(2-amino-5-phenyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate](/img/structure/B292461.png)
![Ethyl 4-(4-chlorophenyl)-3-oxo-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292463.png)
![Ethyl 4-benzyl-3-oxo-5-(2-oxopropylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292464.png)
![N-(2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(4-methylphenyl)urea](/img/structure/B292468.png)
![2-(allylsulfanyl)-3-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292470.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide](/img/structure/B292474.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292475.png)

![2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide](/img/structure/B292479.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B292480.png)